molecular formula C16H23N5O B2933541 5-ethyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380174-54-7

5-ethyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2933541
CAS No.: 2380174-54-7
M. Wt: 301.394
InChI Key: FLLRPIAXJSFZIN-UHFFFAOYSA-N
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Description

5-ethyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with an ethyl group and a piperidine ring linked through an ether bond The presence of a pyrazole moiety further enhances its chemical diversity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions One common approach is to start with the preparation of the piperidine intermediate, which is then reacted with the pyrazole derivativeReaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium, copper complexes). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

5-ethyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of 5-ethyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The pyrazole and piperidine moieties contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-2-({1-[2-(1H-imidazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine
  • 5-ethyl-2-({1-[2-(1H-triazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine
  • 5-ethyl-2-({1-[2-(1H-tetrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine

Uniqueness

Compared to similar compounds, 5-ethyl-2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties. The pyrazole ring can enhance the compound’s stability, binding affinity, and specificity towards certain biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-ethyl-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-2-14-12-17-16(18-13-14)22-15-4-8-20(9-5-15)10-11-21-7-3-6-19-21/h3,6-7,12-13,15H,2,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLRPIAXJSFZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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